AB-MECA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMCRRFCMRFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AB-MECA in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective agonist for the A3 adenosine receptor (A3AR), has emerged as a significant subject of investigation in oncology. This technical guide delineates the intricate molecular mechanisms through which this compound and its analogs exert their anti-cancer effects. Predominantly, the activation of the A3AR by this compound initiates a cascade of signaling events that culminate in the induction of apoptosis and cell cycle arrest in various cancer cell types. Key pathways implicated include the downregulation of the Wnt/β-catenin signaling pathway and the modulation of the mitochondrial apoptotic pathway. This document provides a comprehensive overview of the signaling cascades, quantitative data on the cytotoxic effects of this compound and its derivatives, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest in cancer research as it is often overexpressed in tumor tissues compared to normal adjacent tissues.[1] This differential expression presents a therapeutic window for A3AR agonists like this compound. This compound and its derivatives, such as Cl-IB-MECA and thio-Cl-IB-MECA, have demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer cell lines, positioning them as promising candidates for targeted cancer therapy.
Mechanism of Action: Signaling Pathways
The anti-cancer activity of this compound is primarily mediated through the activation of the A3AR, which is coupled to inhibitory G proteins (Gi). This interaction triggers a series of downstream signaling events that collectively inhibit cancer cell proliferation and promote programmed cell death.
Inhibition of the Wnt/β-catenin Signaling Pathway
A pivotal mechanism of action for this compound in cancer cells is the negative regulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation. The binding of this compound to A3AR initiates the following cascade:
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Inhibition of Adenylyl Cyclase: A3AR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
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Downregulation of PKA and Akt: The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA) and Protein Kinase B (Akt).[2]
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Activation of GSK-3β: PKA and Akt are known to phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β). Therefore, the inhibition of PKA and Akt by this compound leads to the dephosphorylation and activation of GSK-3β.[2]
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Degradation of β-catenin: Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2]
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Suppression of Target Gene Expression: The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of its target genes, which include key regulators of cell proliferation such as c-myc and cyclin D1.[3]
The downregulation of cyclin D1 and CDK4 has been observed in cancer cells treated with this compound analogs, leading to cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
This compound and its analogs are potent inducers of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. This process involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
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Modulation of Bcl-2 Family Proteins: Treatment with this compound analogs leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.
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Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
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Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.
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Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.
Cell Cycle Arrest
This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This arrest is a direct consequence of the downregulation of key cell cycle regulatory proteins, including cyclin D1 and CDK4, which are downstream targets of the Wnt/β-catenin pathway. By halting the cell cycle, this compound prevents cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting their proliferation.
Quantitative Data: Cytotoxicity of this compound and Analogs
The cytotoxic effects of this compound and its analogs have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Cl-IB-MECA in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cl-IB-MECA | JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 | |
| Cl-IB-MECA | Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | |
| Cl-IB-MECA | HTB-26 | Breast Cancer | 10 - 50 | |
| Cl-IB-MECA | PC-3 | Pancreatic Cancer | 10 - 50 | |
| Cl-IB-MECA | HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| Cl-IB-MECA | HCT116 | Colorectal Cancer | 22.4 | |
| Cl-IB-MECA | NPA | Papillary Thyroid Carcinoma | >10 | |
| Thio-Cl-IB-MECA | A549 | Lung Cancer | Induces G0/G1 arrest up to 20 µM, apoptosis at 80 µM | |
| Thio-Cl-IB-MECA | HL-60 | Promyelocytic Leukemia | Induces G0/G1 arrest up to 25 µM, apoptosis at 50 µM |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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96-well plates
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Cancer cell lines of interest
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Complete culture medium
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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Treat the cells with various concentrations of this compound or its analogs and incubate for the desired time period (e.g., 24, 48, or 72 hours).
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After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Annexin V-FITC Apoptosis Detection Kit
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1X Binding Buffer
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Propidium Iodide (PI)
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Flow cytometer
Procedure:
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Treat cells with this compound for the desired time to induce apoptosis.
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Harvest the cells and wash them with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within 1 hour.
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Viable cells: Annexin V-negative and PI-negative
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Early apoptotic cells: Annexin V-positive and PI-negative
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
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Propidium Iodide (PI) staining solution (containing RNase A)
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70% Ethanol (ice-cold)
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PBS
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Flow cytometer
Procedure:
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Treat cells with this compound for the desired time period.
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Harvest the cells and wash them with PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
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Incubate the fixed cells at -20°C for at least 2 hours.
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Wash the cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents that selectively target cancer cells through the A3 adenosine receptor. The core mechanism of action involves the dual induction of apoptosis via the mitochondrial pathway and the inhibition of cell proliferation through the downregulation of the Wnt/β-catenin signaling pathway, leading to cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of A3AR agonists in oncology. Continued research into the nuanced signaling pathways and the development of more potent and selective A3AR agonists will be crucial in translating these promising preclinical findings into effective clinical therapies.
References
The In Vivo Function of AB-MECA: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the in vivo functions of N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a potent and selective agonist for the A₃ adenosine receptor (A₃AR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The guide details the compound's mechanism of action, its effects in various preclinical in vivo models, and provides structured quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the A₃ adenosine receptor. The A₃AR is a G-protein coupled receptor that is expressed at low levels in most normal tissues but is often upregulated in inflammatory and cancer cells, making it an attractive target for therapeutic intervention. This compound has been instrumental in elucidating the A₃AR's involvement in a range of biological processes, including cardioprotection, inflammation, and cancer progression. This guide synthesizes the current understanding of this compound's in vivo activities to facilitate further research and drug development.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively binding to and activating the A₃ adenosine receptor. The A₃AR is primarily coupled to inhibitory G-proteins (Gᵢ) and Gq proteins, leading to the modulation of multiple downstream signaling cascades.
Upon activation by this compound, the Gᵢ protein subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2] Concurrently, the activation of Gq proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These signaling events culminate in various cellular responses, including the modulation of ion channel activity, gene expression, and cell proliferation and apoptosis.
In Vivo Applications and Quantitative Data
This compound has been evaluated in a variety of in vivo models, demonstrating its potential therapeutic effects in several disease areas. The following sections summarize the key findings and present the available quantitative data in a structured format.
Anti-Cancer Activity
In preclinical cancer models, this compound has shown promise in inhibiting tumor growth, particularly in lung cancer. Its mechanism is thought to involve the downregulation of inflammatory cytokines such as TNF-α, which can promote tumor progression.
Table 1: In Vivo Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | This compound Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |
| Xenograft Mice | Human Lung Cancer (A549 cells) | Not Specified | Not Specified | Reduction in tumor growth and lowered TNF-α levels. | TNF-α levels were lowered in the treatment group. Specific tumor volume reduction not quantified. | [3] |
Cardioprotective Effects
The activation of A₃AR by agonists like this compound and the closely related compound IB-MECA has been shown to confer significant cardioprotection against ischemia-reperfusion injury. This protective effect is a key area of investigation for potential clinical applications in patients with acute myocardial infarction.
Table 2: In Vivo Cardioprotective Effects of A₃AR Agonists
| Animal Model | Condition | Compound | Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |
| Mice | Myocardial Ischemia-Reperfusion | IB-MECA | 100 μg/kg | Intravenous | Reduction of infarct size. | Infarct size reduced from 61.5 ± 1.4% to 48.6 ± 2.4% of the risk region (a 21% reduction). | |
| Rats | Myocardial Ischemia-Reperfusion | Melatonin (for comparison) | 4 mg/kg | Intraperitoneal | Reduction of infarct size in pinealectomized rats. | Infarct size reduced from 49 ± 3.4% to control levels (34 ± 3.6%). |
Anti-Inflammatory and Anti-Asthmatic Effects
This compound has demonstrated anti-inflammatory properties in various models. In the context of asthma, A₃AR activation can have complex effects, including the potential for bronchoconstriction in sensitized individuals, highlighting the importance of dose and context in its application.
Table 3: In Vivo Anti-Inflammatory and Anti-Asthmatic Effects of this compound
| Animal Model | Condition | This compound Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |
| Guinea Pig | Ovalbumin-sensitized asthma model | 3 µg/kg | Not Specified | Increased bronchoconstriction. | Specific Penh or airway resistance values not provided. | |
| Rat | Carrageenan-induced paw edema | Not Specified | Not Specified | Potential reduction in paw edema. | Specific edema volume reduction not quantified for this compound. |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are synthesized methodologies for key in vivo experiments involving this compound and related A₃AR agonists.
A549 Xenograft Lung Cancer Model in Mice
This protocol outlines the establishment of a human lung cancer xenograft model to evaluate the anti-tumor effects of this compound.
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Cell Culture: Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old, are used.
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Tumor Cell Implantation: A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio). Approximately 1 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
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This compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered via a specified route (e.g., intraperitoneal or intravenous injection) at the desired dose and schedule. The control group receives the vehicle only.
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Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and measurement of TNF-α levels by ELISA).
Myocardial Ischemia-Reperfusion Injury Model in Mice
This protocol describes the induction of myocardial infarction in mice to assess the cardioprotective effects of this compound.
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Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with ketamine/xylazine). The animals are intubated and ventilated.
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Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.
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Ischemia and Reperfusion: The LAD artery is occluded for a defined period (e.g., 30-45 minutes) to induce ischemia. The ligation is then released to allow for reperfusion for a specified duration (e.g., 60-120 minutes).
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This compound Administration: this compound (e.g., 100 µg/kg) or vehicle is administered intravenously as a bolus shortly before or at the onset of reperfusion.
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Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the AAR.
Guinea Pig Model of Ovalbumin-Induced Allergic Asthma
This protocol details a model for inducing an asthmatic phenotype in guinea pigs to study the effects of this compound on airway hyperresponsiveness.
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Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 1 and 8).
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Airway Challenge: Sensitized animals are subsequently challenged with aerosolized OVA to induce an allergic airway response.
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This compound Administration: this compound (e.g., 3 µg/kg) is administered prior to the final OVA challenge.
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Measurement of Airway Responsiveness: Airway responsiveness is assessed using whole-body plethysmography to measure parameters such as enhanced pause (Penh) or specific airway resistance in response to a bronchoconstrictor agent like histamine or methacholine.
Conclusion
This compound is a valuable pharmacological agent for probing the in vivo functions of the A₃ adenosine receptor. Preclinical studies have demonstrated its potential in the contexts of cancer, cardioprotection, and inflammation. However, the existing quantitative data is somewhat limited, and further dose-response studies are warranted to fully characterize its efficacy and safety profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute further investigations into the therapeutic promise of this compound and other A₃AR agonists.
References
The Immunomodulatory Landscape of AB-MECA: A Technical Guide for Researchers
An In-depth Examination of the Biological Effects of the A3 Adenosine Receptor Agonist, AB-MECA, on Immune Cells
For Immediate Release
This technical guide provides a comprehensive overview of the biological effects of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (this compound), a potent and selective A3 adenosine receptor (A3AR) agonist, on various immune cell populations. This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapeutic strategies. Herein, we detail the intricate signaling pathways activated by this compound, summarize key quantitative data on its effects, and provide detailed experimental protocols for the replication and expansion of these findings.
Introduction: The A3 Adenosine Receptor as an Immunomodulatory Target
The A3 adenosine receptor, a member of the G protein-coupled receptor family, is expressed on the surface of numerous immune cells, including T lymphocytes, macrophages, neutrophils, and dendritic cells. Its activation by selective agonists like this compound has been shown to exert a range of immunomodulatory effects, from anti-inflammatory responses to the enhancement of anti-tumor immunity. Understanding the precise mechanisms by which this compound influences immune cell function is paramount for its potential therapeutic development.
Biological Effects of this compound on Immune Cell Subsets
This compound and its analogs, such as 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), have demonstrated significant and often cell-type-specific effects on the immune system.
T Lymphocytes
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Cytokine Production: Treatment of CD8+ T cells with Cl-IB-MECA has been shown to significantly increase the production of Tumor Necrosis Factor-alpha (TNF-α). In one study, the percentage of TNF-α positive CD8+ T cells increased from a baseline of 1.75% to 16.3% following stimulation with Cl-IB-MECA[1]. This effect is pivotal in the context of anti-tumor immunity, as TNF-α can contribute to tumor cell apoptosis and modulate the tumor microenvironment.
Macrophages
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Pro-inflammatory Response: In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, Cl-IB-MECA enhances the release of TNF-α[2][3]. This suggests a role for A3AR agonism in augmenting certain pro-inflammatory responses in these key innate immune cells.
Neutrophils
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Chemotaxis and Function: this compound and its analogs have been shown to modulate neutrophil function. For instance, Cl-IB-MECA can inhibit neutrophil migration towards chemoattractants[4]. Furthermore, A3AR activation on neutrophils can promote the formation of cytonemes, which are involved in tethering and phagocytosing pathogens[5].
Dendritic Cells
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Maturation and Cytokine Production: The effect of this compound on dendritic cell (DC) maturation and function is an area of active investigation. A3AR activation has the potential to influence the expression of co-stimulatory molecules like CD80 and CD86 and the production of key cytokines such as Interleukin-12 (IL-12), which are critical for initiating adaptive immune responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the affinity and potency of this compound and its related compounds, as well as their effects on immune cell functions.
| Compound | Receptor | Cell Type/System | Parameter | Value (nM) | Reference(s) |
| IB-MECA | A3 | Recombinant | Ki | 1.1 | |
| IB-MECA | A1 | Recombinant | Ki | 54 | |
| IB-MECA | A2A | Recombinant | Ki | 56 | |
| Cl-IB-MECA | A3 | Recombinant | Ki | 0.33 | |
| Cl-IB-MECA | A3 | Reporter Cell Line | EC50 | 32.28 ± 11.2 | |
| Macrocycle 12 | Gαi2 | Recombinant | EC50 | 2.56 | |
| Macrocycle 12 | β-arrestin2 | Recombinant | EC50 | 5.17 |
Table 1: Binding Affinities (Ki) and Potency (EC50) of A3AR Agonists. This table provides a comparative overview of the binding affinities and functional potencies of this compound and related compounds at adenosine receptors and downstream signaling effectors.
| Immune Cell Type | Agonist | Concentration | Effect | Fold/Percent Change | Reference(s) |
| CD8+ T Cells | Cl-IB-MECA | Not specified | Increased % of TNF-α positive cells | ~9.3-fold increase | |
| Macrophages | Cl-IB-MECA | Not specified | Enhanced LPS-induced TNF-α release | Not specified |
Table 2: Quantitative Effects of A3AR Agonists on Immune Cell Function. This table highlights the quantitative changes in immune cell functions upon treatment with A3AR agonists. Data in this area is still emerging, and further research is required to establish comprehensive dose-response relationships for various immune cell parameters.
Signaling Pathways Modulated by this compound
Activation of the A3AR by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o).
Upon binding of this compound to the A3AR, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Concurrently, Gi protein activation can influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The precise downstream targets and their interplay determine the specific functional outcome in each immune cell type.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory and immune responses. This compound can modulate this pathway, leading to changes in the transcription of target genes, including those encoding cytokines like TNF-α.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of this compound's effects on immune cells.
In Vitro Treatment of Immune Cells with this compound
Objective: To assess the direct effects of this compound on immune cell function in vitro.
Workflow:
Methodology:
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Immune Cell Isolation: Isolate the desired immune cell population (e.g., CD8+ T cells, peripheral blood mononuclear cells [PBMCs], or bone marrow-derived macrophages) from a relevant source (e.g., human peripheral blood or mouse spleen/bone marrow) using standard techniques such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
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Cell Culture: Culture the isolated cells in a suitable complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin) at a density of 1 x 10^6 cells/mL in 96-well or 24-well plates.
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This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Add the this compound dilutions to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
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Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
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Harvesting: After incubation, centrifuge the plates to pellet the cells. Carefully collect the supernatant for cytokine analysis. The cell pellet can be used for proliferation assays, flow cytometry analysis of surface markers, or lysis for Western blotting.
Cytokine Measurement by ELISA
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α) in the supernatant of this compound-treated immune cell cultures.
Methodology:
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Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
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Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
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Sample and Standard Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine at known concentrations) and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
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Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.
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Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
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Substrate Addition and Measurement: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Western Blotting for Signaling Protein Phosphorylation
Objective: To detect and quantify the phosphorylation of key signaling proteins (e.g., MAPKs, NF-κB subunits) in immune cells following this compound treatment.
Methodology:
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Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p65 NF-κB or anti-phospho-p38 MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
Conclusion and Future Directions
This compound demonstrates a complex and multifaceted immunomodulatory profile, primarily through its action on the A3 adenosine receptor. Its ability to influence cytokine production and other key functions in various immune cells highlights its potential as a therapeutic agent for a range of conditions, including cancer and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the biological effects of this compound and accelerate its translational development. Future research should focus on generating comprehensive dose-response data for a wider array of immune parameters and on dissecting the intricate signaling networks in different immune cell subsets to fully understand the therapeutic potential of targeting the A3 adenosine receptor.
References
- 1. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS [ouci.dntb.gov.ua]
- 4. Inhibition of CREB transcriptional activity in human T lymphocytes by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the AB-MECA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-aminobenzyl)-adenosine-5′-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target in a variety of pathological conditions. The A3AR is expressed at low levels in normal tissues but is often overexpressed in inflammatory and cancer cells, making it an attractive target for selective drug action. Activation of A3AR by this compound initiates a cascade of intracellular signaling events that modulate key cellular processes, including cell proliferation, apoptosis, inflammation, and immune responses. This technical guide provides a comprehensive analysis of the core signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of quantitative data to support further research and drug development.
Core Signaling Pathways
This compound, upon binding to the A3AR, primarily couples to inhibitory G proteins (Gi/o), leading to the modulation of several downstream signaling cascades. The principal pathways affected are the inhibition of adenylyl cyclase, activation of the Wnt/β-catenin pathway, and modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Inhibition of Adenylyl Cyclase and Modulation of cAMP/PKA Signaling
The canonical signaling pathway initiated by A3AR activation is the inhibition of adenylyl cyclase (AC) activity.[1] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key downstream effector that, when active, phosphorylates numerous substrate proteins to regulate a wide range of cellular functions.[2] The inhibition of the cAMP/PKA axis by this compound has profound implications for gene expression and cellular metabolism.
References
The Discovery and Development of AB-MECA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, or N6-(4-aminobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its discovery has been a pivotal moment in the study of purinergic signaling, providing a critical tool to elucidate the physiological and pathophysiological roles of the A3AR. This receptor subtype is implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis, making it a promising therapeutic target for a range of conditions such as cancer, inflammatory diseases, and ischemia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Structure-Activity Relationship
The development of this compound emerged from systematic structure-activity relationship (SAR) studies of adenosine analogs aimed at achieving high affinity and selectivity for the A3AR. Early research identified that modifications at the N6 and 5' positions of the adenosine scaffold were critical for conferring A3AR selectivity.
The synthesis of this compound and its analogs involves a multi-step process, often starting from a protected adenosine precursor. A key step is the introduction of the 5'-N-methyluronamide moiety, which significantly enhances A3AR affinity and selectivity. The N6-benzyl group is also crucial, with substitutions on the benzyl ring further modulating receptor interaction. The 4-amino group on the benzyl moiety of this compound serves as a site for radioiodination, leading to the development of [¹²⁵I]this compound, an invaluable radioligand for A3AR characterization.
Quantitative Data: Binding Affinity and Functional Activity
The selectivity and potency of this compound are demonstrated by its binding affinities (Ki) and functional activities (EC50/IC50) at the different adenosine receptor subtypes. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference |
| A3 | Human | CHO cells | 430.5 | [1] |
| A3 | Rat | CHO cells | 1.48 (Kd for [¹²⁵I]this compound) | [1] |
| A3 | Rat | RBL-2H3 cells | 3.61 (Kd for [¹²⁵I]this compound) | [1] |
| A3 | Human | HEK293 cells | 0.59 (Kd for [¹²⁵I]this compound) | [2] |
| A1 | Rat | COS-7 cells | 3.42 (Kd for [¹²⁵I]this compound) | [3] |
| A2A | Canine | COS-7 cells | 25.1 (Kd for [¹²⁵I]this compound) | |
| A3 | Rat | Brain membranes | 2.28 (Kd for [¹²⁵I]this compound) |
Table 2: Functional Activity of this compound and Related Analogs
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Adenylyl Cyclase Inhibition | A3AR-CHO cell membranes | - | Dose-dependent inhibition | |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenylyl Cyclase Inhibition | CHO cells (rat A3AR) | IC50 | 67 nM |
Signaling Pathways
This compound exerts its cellular effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR) primarily coupled to inhibitory G proteins (Gi/o). Activation of the A3AR by this compound initiates a cascade of intracellular signaling events.
A3AR-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the A3AR involves the inhibition of adenylyl cyclase. Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
Modulation of MAPK and Wnt Signaling Pathways
Beyond the canonical cAMP pathway, A3AR activation by agonists like this compound can also modulate other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Wnt pathways. These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. The activation of the A3AR can lead to the phosphorylation and activation of ERK1/2 and p38 MAPK. Furthermore, A3AR signaling can intersect with the Wnt pathway, leading to the modulation of β-catenin levels and its downstream targets, which are often implicated in cancer development.
Experimental Protocols
Radioligand Binding Assay for A3 Adenosine Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR using [¹²⁵I]this compound.
Materials:
-
Membrane preparation from cells expressing the A3AR (e.g., CHO-K1 or HEK293 cells)
-
[¹²⁵I]this compound (radioligand)
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]this compound (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled this compound (at a high concentration, e.g., 10 µM), 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This protocol describes an assay to measure the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the A3AR.
Materials:
-
Cells expressing the A3AR (e.g., CHO-K1 or HEK293 cells)
-
This compound or other test compounds
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Assay Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Culture: Seed cells expressing the A3AR in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or test compound for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (e.g., 1-10 µM final concentration) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the assay medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.
References
The Role of AB-MECA in the Anti-Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(4-aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in the modulation of inflammatory processes. This technical guide provides an in-depth overview of the anti-inflammatory role of this compound, focusing on its mechanism of action, key signaling pathways, and its effects on various inflammatory mediators and immune cells. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The adenosine signaling system, particularly the A3 adenosine receptor (A3AR), has emerged as a promising target for therapeutic intervention in inflammatory disorders. This compound, as a selective A3AR agonist, has been instrumental in elucidating the anti-inflammatory potential of targeting this receptor. This guide explores the core mechanisms by which this compound exerts its anti-inflammatory effects.
Mechanism of Action: A3 Adenosine Receptor Activation
This compound mediates its anti-inflammatory effects primarily through the activation of the A3 adenosine receptor. The A3AR is a member of the G-protein coupled receptor (GPCR) superfamily and is preferentially coupled to Gi/o proteins.[1] Upon agonist binding, the receptor-G-protein complex initiates a cascade of intracellular signaling events that ultimately culminate in the modulation of inflammatory responses.
The affinity and selectivity of this compound and its analogs for the A3AR are critical for its biological activity. The following table summarizes key binding and functional parameters for this compound and related compounds.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its derivatives for adenosine receptors, as well as their effects on inflammatory markers.
| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50/IC50 (nM) | Effect | Reference |
| This compound | A3AR | Human | Radioligand Binding | 430.5 | - | Agonist | [2] |
| [125I]I-AB-MECA | A3AR | Human | Radioligand Binding | - | Kd = 0.59 | Radioligand | [3] |
| IB-MECA | A3AR | Human | Radioligand Binding | 1.1 | - | Agonist | [4] |
| A1AR | Human | Radioligand Binding | 54 | - | [4] | ||
| A2AAR | Human | Radioligand Binding | 56 | - | |||
| A3AR | Human | Inhibition of cAMP | - | 90 | Inhibition | ||
| A3AR | Human | Inhibition of TNF-α | - | 3000 | Inhibition | ||
| Cl-IB-MECA | A3AR | Rat | Radioligand Binding | 0.33 | - | Agonist | |
| A1AR | Rat | Radioligand Binding | 820 | - | |||
| A2AAR | Rat | Radioligand Binding | 470 | - | |||
| A3AR | Rat | Inhibition of cAMP | - | 70 | Inhibition | ||
| A3AR | Human | Inhibition of TNF-α | - | 3600 | Inhibition | ||
| Macrocycle 12 | hA3AR | Human | Radioligand Binding | 25.8 | - | Agonist | |
| Gαi2 | Human | G-protein coupling | - | 2.56 | Activation | ||
| Macrocycle 19 | hA3AR | Human | Radioligand Binding | 22.1 | - | Agonist |
Signaling Pathways
The anti-inflammatory effects of this compound are predominantly mediated through the canonical PI3K/Akt/NF-κB signaling pathway. Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that ultimately suppresses the activity of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro experiments used to characterize the anti-inflammatory effects of this compound.
In Vivo Models
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes prior to carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the this compound treated group compared to the vehicle control group.
This model is used to study chronic inflammation, mimicking aspects of rheumatoid arthritis.
-
Animals: Lewis or Sprague-Dawley rats.
-
Procedure:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in the footpad.
-
Administer this compound or vehicle daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
Monitor clinical signs of arthritis daily, including paw swelling (measured with calipers) and arthritis score (based on erythema and swelling of joints).
-
At the end of the study (e.g., day 21), collect blood for cytokine analysis and joint tissues for histological evaluation.
-
-
Histological Analysis:
-
Fix joint tissues in 10% buffered formalin.
-
Decalcify, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
In Vitro Models
This model is used to assess the effect of this compound on pro-inflammatory cytokine production.
-
Cell Line: RAW 264.7 murine macrophages or primary peritoneal macrophages.
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Collect cell culture supernatants for cytokine analysis and cell lysates for Western blot analysis.
-
-
Cytokine Analysis (ELISA):
-
Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and measure the absorbance.
-
-
Western Blot for NF-κB Pathway:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
This assay evaluates the effect of this compound on mast cell activation.
-
Cell Line: RBL-2H3 rat basophilic leukemia cells or primary mast cells.
-
Procedure:
-
Sensitize cells with anti-DNP IgE overnight.
-
Wash and resuspend cells in a buffered salt solution.
-
Pre-treat cells with this compound.
-
Induce degranulation with an antigen (e.g., DNP-HSA) or a calcium ionophore (e.g., A23187).
-
Centrifuge and collect the supernatant.
-
-
β-Hexosaminidase Release Assay:
-
Measure the activity of the granule-associated enzyme β-hexosaminidase in the supernatant and cell lysate by incubating with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release.
Effects on Inflammatory Cells and Mediators
Macrophages
This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. This effect is mediated by the inhibition of the NF-κB signaling pathway.
Neutrophils
This compound can modulate neutrophil function, including adhesion and oxidative burst. Studies have shown that A3AR activation can inhibit neutrophil adhesion to endothelial cells, a critical step in the inflammatory cascade.
Mast Cells
The role of A3AR activation in mast cells is complex. While some studies suggest a pro-inflammatory role by inducing degranulation, others indicate that A3AR activation can have anti-inflammatory effects by modulating cytokine release.
Cytokine Modulation
-
TNF-α: this compound and its analogs consistently demonstrate the ability to inhibit TNF-α production in various inflammatory models.
-
Interleukins: this compound has been shown to decrease the production of pro-inflammatory interleukins such as IL-1β and IL-6. There is also evidence to suggest that A3AR activation can promote the production of the anti-inflammatory cytokine IL-10.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the anti-inflammatory potential of the A3 adenosine receptor. Its mechanism of action, primarily through the inhibition of the PI3K/Akt/NF-κB signaling pathway, leads to the suppression of pro-inflammatory cytokine production and modulation of inflammatory cell function. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to translate the therapeutic promise of A3AR agonism into novel anti-inflammatory therapies. Further research is warranted to fully elucidate the context-dependent roles of A3AR activation in different inflammatory conditions and to develop next-generation A3AR agonists with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
Investigating the Therapeutic Potential of AB-MECA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA, a potent and selective agonist for the A3 adenosine receptor (A3AR), has emerged as a promising therapeutic agent with significant potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, detailed experimental protocols for its investigation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's therapeutic applications. We will delve into its molecular interactions, downstream signaling cascades, and provide practical guidance for its study in both in vitro and in vivo models.
Introduction
Adenosine, a ubiquitous purine nucleoside, plays a critical role in cellular signaling by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered significant attention as a therapeutic target due to its distinct expression profile and functional roles in pathophysiology. A3AR is often overexpressed in tumor cells and inflammatory tissues compared to normal tissues, making it an attractive target for selective pharmacological intervention.
This compound (N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a high-affinity A3AR agonist that has been instrumental in elucidating the physiological and pathological roles of this receptor. Its therapeutic potential is being explored in a range of conditions, most notably in various forms of cancer, including lung, melanoma, and pancreatic cancer, as well as in inflammatory disorders. This guide will provide a detailed examination of the scientific data and methodologies relevant to the preclinical investigation of this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the activation of the A3 adenosine receptor. The A3AR is predominantly coupled to the Gi family of G proteins, leading to a cascade of intracellular events that ultimately modulate cellular processes such as proliferation, apoptosis, and inflammation.
G-protein Coupling and cAMP Modulation
Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of its associated Gi protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key downstream effector.
Wnt/β-Catenin Pathway
In several cancer cell types, the anti-proliferative effects of A3AR agonists like this compound have been linked to the modulation of the Wnt/β-catenin signaling pathway. Activation of A3AR can lead to the stabilization and activation of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The A3AR can also signal through the MAPK pathways, including the ERK1/2, JNK, and p38 cascades. The specific MAPK pathway activated can be cell-type dependent and may contribute to the dual role of A3AR in promoting either cell survival or apoptosis. In some cancer contexts, A3AR activation has been shown to inhibit the ERK1/2 pathway, which is a key regulator of cell proliferation.
Quantitative Data
The following tables summarize key quantitative data for this compound and related A3AR agonists. This data is essential for designing experiments and interpreting results.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Human A1 Receptor | Human A2A Receptor | Human A3 Receptor |
| This compound | - | - | 430.5[1] |
| [¹²⁵I]this compound | 3.42 (rat) | 25.1 (canine) | 1.48 (rat)[2][3] |
| IB-MECA | 54 | 56 | 1.1 |
| 2-Cl-IB-MECA | >1000 | >1000 | 0.33 |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| A549 (Human Lung Carcinoma) | Cytotoxicity | Dose-dependent cytotoxicity | 1, 10, 100 µM (24 hours) | [1] |
| Human Lung Macrophages | TNF-α Production (LPS-induced) | Inhibition | pD2 = 6.9 | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dose | Route | Effect | Reference |
| Mouse | 3 µg/kg | i.v. | 5.9-fold increase in plasma histamine | |
| Guinea Pig (ovalbumin-sensitized) | 0.3 mg/kg | i.v. | Enhanced antigen-induced bronchoconstriction |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic potential of this compound.
Radioligand Binding Assay for A3AR
This protocol is used to determine the binding affinity of this compound for the A3 adenosine receptor.
-
Materials:
-
Cell membranes expressing the human A3AR (e.g., from CHO or HEK293 cells)
-
[¹²⁵I]this compound (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to the Ki value using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Western Blot Analysis of Wnt Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway following this compound treatment.
-
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-myc, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Xenograft Lung Cancer Model in Mice
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
A549 human lung cancer cells
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest A549 cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route (e.g., intraperitoneal or oral).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
-
Conclusion
This compound represents a valuable pharmacological tool and a promising therapeutic candidate for diseases characterized by A3AR overexpression, particularly cancer. Its well-defined mechanism of action, involving the modulation of key signaling pathways such as the Gi-protein/cAMP, Wnt/β-catenin, and MAPK pathways, provides a solid foundation for its rational drug development. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate and unlock the full therapeutic potential of this compound. As our understanding of A3AR biology continues to evolve, targeted agonists like this compound will undoubtedly play a crucial role in the development of novel and effective therapies for a range of challenging diseases.
References
AB-MECA for Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols for cardiovascular research, and visualizes the critical signaling pathways involved in its cardioprotective effects.
Introduction to this compound and the A3 Adenosine Receptor
Adenosine is a critical signaling molecule in the cardiovascular system, particularly during cellular stress such as ischemia. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While A1AR has been extensively studied for its cardioprotective roles, the A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for ischemic heart disease, heart failure, and hypertension.[1]
This compound is a high-affinity A3AR agonist that has demonstrated significant cardioprotective effects in various preclinical models.[1] Its activation of A3AR triggers a cascade of intracellular signaling events that ultimately protect cardiac myocytes from injury, particularly in the context of ischemia-reperfusion (I/R) injury. The expression of A3AR is relatively low in cardiomyocytes compared to immune cells like mast cells and neutrophils, suggesting that its protective effects may be both direct and indirect.[1]
Quantitative Data on this compound and Related Compounds
The following tables summarize the binding affinities and functional potencies of this compound and other relevant A3AR agonists and antagonists. This data is crucial for designing experiments and interpreting results.
Table 1: Binding Affinities (Ki/Kd) of Adenosine Receptor Ligands
| Compound | Receptor Subtype | Species | Cell/Tissue Type | Ki/Kd (nM) | Reference |
| This compound | A3 | Human | CHO cells | 430.5 (Ki) | [1] |
| [¹²⁵I]this compound | A3 | Rat | Transfected CHO cells | 1.48 (Kd) | [1] |
| [¹²⁵I]this compound | A3 | Rat | RBL-2H3 mast cells | 3.61 (Kd) | |
| [¹²⁵I]this compound | A3 | Sheep | Transfected COS-7 cells | 4.36 (Kd) | |
| [¹²⁵I]this compound | A1 | Rat | Transfected COS-7 cells | 3.42 (Kd) | |
| [¹²⁵I]this compound | A2a | Canine | Transfected COS-7 cells | 25.1 (Kd) | |
| IB-MECA | A3 | Mouse | 0.17 ± 0.05 (Ki) | ||
| IB-MECA | A1 | Mouse | 9.0 ± 2.4 (Ki) | ||
| IB-MECA | A2A | Mouse | 56.5 ± 10.2 (Ki) | ||
| Cl-IB-MECA | A3 | Rat | 0.33 (Ki) | ||
| MRS1191 (Antagonist) | A3 | Human | 92 (KB) | ||
| MRS1191 (Antagonist) | A3 | Rat | 1420 (Ki) | ||
| MRS1220 (Antagonist) | A3 | Human | 1.7 (KB) |
Table 2: In Vivo Cardioprotective Effects of A3AR Agonists
| Compound | Animal Model | Ischemia/Reperfusion Protocol | Dosing Regimen | Reduction in Infarct Size | Reference |
| IB-MECA | Dog | 60 min LAD occlusion / 3 hr reperfusion | 100 µg/kg IV (pre-ischemia) | ~40% | |
| IB-MECA | Dog | 60 min LAD occlusion / 3 hr reperfusion | 100 µg/kg IV (pre-reperfusion) | ~40% (equivalent to pre-ischemia) | |
| IB-MECA | Mouse | 45 min LAD occlusion / 60 min reperfusion | 100 µg/kg IV (pre-reperfusion) | 21% (from 61.5% to 48.6% of risk region) | |
| IB-MECA | Mouse (B6/B6 chimeras) | 45 min LAD occlusion / 60 min reperfusion | 100 µg/kg IV (pre-reperfusion) | 47% (from 47.3% to 24.7% of risk region) | |
| Cl-IB-MECA | Mouse | Ischemia/reperfusion | 100 µg/kg IV bolus + 0.3 µg/kg/min SC | ~37% (from 50.1% to 31.6%) | |
| IB-MECA | Rabbit (conscious) | Ischemia/reperfusion | Not specified | 61% |
Signaling Pathways of this compound in Cardioprotection
Activation of the A3AR by this compound initiates a complex network of intracellular signaling pathways that are central to its cardioprotective effects. These pathways primarily involve G protein-dependent signaling, leading to the modulation of downstream effectors such as adenylyl cyclase, protein kinase C (PKC), and key pro-survival kinases.
A3AR G-Protein Coupling and Downstream Effectors
The A3AR couples to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
References
The Role of AB-MECA in Neurological Disorder Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for a range of neurological disorders, owing to its demonstrated neuroprotective effects in various preclinical models. AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective A3R agonist, and its analogs such as IB-MECA and 2-Cl-IB-MECA, are at the forefront of this research. This technical guide provides an in-depth overview of the core findings related to this compound and its analogs in models of neurological disorders, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action and Neuroprotective Effects
This compound and its analogs exert their neuroprotective effects primarily through the activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades initiated by A3R activation are multifaceted and cell-type dependent, but generally involve the modulation of key pathways related to cell survival, inflammation, and apoptosis. Activation of A3R has been shown to be protective in models of cerebral ischemia, Alzheimer's disease, and epilepsy.[1][2] In models of cerebral ischemia, for example, chronic treatment with the A3R agonist IB-MECA has been shown to improve postischemic cerebral blood circulation, enhance survival, and preserve neurons.[3] Conversely, acute administration has been associated with detrimental effects in some studies, highlighting the complexity of A3R signaling.[3] In the context of epilepsy, A3R agonists have demonstrated the ability to modulate epileptiform discharges.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its analogs in various neurological disorder models.
Table 1: Effects of A3R Agonists in Ischemia/Stroke Models
| Compound | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |
| IB-MECA | Gerbil | 100 µg/kg i.p. (chronic) | Improved postischemic cerebral blood flow; Extensive neuroprotection of CA1 neurons. | |
| IB-MECA | Mouse (CCI) | Not specified (i.p.) | Increased memory retention score (p < 0.05); Reduced ERK phosphorylation (p < 0.01); Upregulated MAP-2 and IFN-β (p < 0.01). | |
| Cl-IB-MECA | Mouse | 30 and 100 µg/kg | Reduced myocardial infarct size. | |
| IB-MECA | Mouse | 100 µg/kg i.v. | Reduced infarct size from 61.5 ± 1.4% to 48.6 ± 2.4% of risk region (21% reduction, p < 0.05). |
CCI: Chronic Cerebral Ischemia
Table 2: Effects of A3R Agonists in Epilepsy Models
| Compound | Model | Concentration | Key Quantitative Findings | Reference |
| 2-Cl-IB-MECA | Immature rat hippocampal slices | 1-50 µM | Consistently excitatory effects on epileptiform field potentials. | |
| 2-Cl-IB-MECA | Immature rat hippocampal slices | 1 µM | Induced or increased the frequency of spontaneous discharges in 14/30 slices. |
Table 3: Effects of A3R Agonists on Cellular and Molecular Parameters
| Compound | Cell/Tissue Model | Concentration/Dosage | Key Quantitative Findings | Reference |
| Cl-IB-MECA | Rat retinal ganglion cells | 1 µM | Significantly reduced the mean Ca2+ elevation triggered by 10 µM glutamate (p = 0.009). | |
| IB-MECA | SH-SY5Y cells | Not specified | Induces HIF and VEGF expression through the activation of the MAPK/ERK kinase signaling cascade. |
Signaling Pathways
The neuroprotective effects of this compound are mediated by complex signaling pathways initiated by the activation of the A3 adenosine receptor. Below are diagrams illustrating these pathways.
Caption: A3R signaling cascade initiated by this compound.
References
- 1. The A3 adenosine receptor agonist 2-Cl-IB-MECA facilitates epileptiform discharges in the CA3 area of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptor stimulation and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of AB-MECA in Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of cellular processes. This technical guide provides an in-depth exploration of this compound's effects on cell proliferation and apoptosis, with a focus on its molecular mechanisms of action. We consolidate quantitative data from multiple studies, detail key experimental protocols, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of A3AR agonists in oncology and other fields.
Introduction
The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target, particularly in the context of cancer and inflammatory diseases. Its activation by selective agonists, such as this compound and its derivatives (e.g., Cl-IB-MECA, thio-Cl-IB-MECA), can trigger a cascade of intracellular events that culminate in either cell cycle arrest and apoptosis or cytoprotection, depending on the cellular context and concentration of the agonist. This dual functionality underscores the complexity of A3AR signaling and highlights the importance of a thorough understanding of its downstream pathways. This guide will dissect the intricate mechanisms by which this compound modulates cell fate, providing a foundational resource for further research and drug development.
This compound's Effect on Cell Proliferation
This compound has been shown to inhibit cell proliferation in a variety of cancer cell lines. This anti-proliferative effect is often dose-dependent and can be attributed to the induction of cell cycle arrest, primarily at the G0/G1 or G1/S phase transition.
Quantitative Data on Cell Proliferation Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Cl-IB-MECA | JoPaca-1 | Pancreatic Carcinoma | 19.3 ± 2.1 | MTT Assay (72h) | [1] |
| Hep-3B | Hepatocellular Carcinoma | 15.8 ± 1.5 | MTT Assay (72h) | [1] | |
| NPA | Papillary Thyroid Carcinoma | ~20 | MTT Assay (24h) | [2] | |
| thio-Cl-IB-MECA | A549 | Human Lung Cancer | Inhibits at 20 µM | Not specified | [3] |
| HL-60 | Human Promyelocytic Leukemia | Inhibits at 25 µM | Not specified | [4] | |
| IB-MECA | HL-60 | Human Promyelocytic Leukemia | >100 | MTS Assay |
Cell Cycle Arrest
This compound and its analogs induce cell cycle arrest by modulating the expression of key regulatory proteins. Studies have shown a downregulation of cyclin D1, c-myc, and cyclin-dependent kinase 4 (CDK4), which are crucial for the G1 to S phase transition.
The table below presents quantitative data on cell cycle distribution following treatment with Cl-IB-MECA in NPA thyroid cancer cells.
| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control (DMSO) | 54.5 ± 2.1 | 30.2 ± 1.5 | 15.3 ± 1.1 | |
| 10 µM Cl-IB-MECA | 65.1 ± 2.5 | 22.5 ± 1.8 | 12.4 ± 1.0 | |
| 20 µM Cl-IB-MECA | 72.3 ± 3.1 | 15.8 ± 1.4 | 11.9 ± 0.9 | |
| 40 µM Cl-IB-MECA | 78.5 ± 3.5 | 11.2 ± 1.2 | 10.3 ± 0.8 |
This compound's Effect on Apoptosis
At higher concentrations, this compound and its derivatives shift from cytostatic to cytotoxic effects, inducing programmed cell death or apoptosis. This is a critical aspect of their potential as anticancer agents.
Quantitative Data on Apoptosis Induction
The following table summarizes the quantitative analysis of apoptosis in different cell lines upon treatment with this compound analogs.
| Compound | Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Early + Late) | Assay | Reference |
| Cl-IB-MECA | A172 | Human Glioma | 50 µM for 24h | Not specified, but significant increase | Not specified | |
| thio-Cl-IB-MECA | HL-60 | Human Promyelocytic Leukemia | 50 µM | Increase in sub-G0 phase | PI Staining | |
| IB-MECA | OVCAR-3 | Ovarian Cancer | Dose-dependent increase | Not specified, but significant increase | Annexin V-FITC | |
| Caov-4 | Ovarian Cancer | Dose-dependent increase | Not specified, but significant increase | Annexin V-FITC | ||
| IB-MECA | HL-60 | Human Promyelocytic Leukemia | 100 µM | Strong apoptotic effect | Flow Cytometry (DNA fragmentation, PS exposure) |
Modulation of Apoptosis-Related Proteins
The pro-apoptotic effects of this compound are mediated by the regulation of key proteins in the apoptotic cascade. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.
| Compound | Cell Line | Protein | Effect | Method | Reference |
| IB-MECA | OVCAR-3 | Bcl-2 | Downregulation | Western Blot | |
| Bax | Upregulation | Western Blot | |||
| Cl-IB-MECA | A172 | XIAP | Decreased expression | Western Blot | |
| Survivin | Decreased expression | Western Blot |
Signaling Pathways Modulated by this compound
The cellular effects of this compound are orchestrated through a complex network of signaling pathways initiated by the activation of the A3AR.
A3AR-Mediated Signaling
Upon binding of this compound, the A3AR, a Gi/o coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This event triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
Caption: Initiation of A3AR signaling by this compound.
PI3K/Akt and MAPK/ERK Pathways
The activation of A3AR by this compound often leads to the inhibition of the pro-survival PI3K/Akt and MAPK/ERK pathways in cancer cells. This downregulation is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound.
Caption: Inhibition of PI3K/Akt and ERK pathways by this compound.
Intrinsic Apoptosis Pathway
The induction of apoptosis by this compound primarily proceeds through the intrinsic or mitochondrial pathway. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of specific proteins.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, p-Akt, p-ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its analogs represent a promising class of compounds with potent anti-proliferative and pro-apoptotic effects in a range of cancer cell types. Their mechanism of action is multifaceted, involving the modulation of key signaling pathways that govern cell cycle progression and survival. The ability of these A3AR agonists to selectively induce apoptosis in tumor cells highlights their therapeutic potential. Further research, including preclinical and clinical studies, is warranted to fully elucidate the efficacy and safety of this compound and related compounds as novel anticancer agents. This technical guide provides a solid foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel adenosine analog, thio-Cl-IB-MECA, induces G0/G1 cell cycle arrest and apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Efficacy of AB-MECA
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is increasingly recognized as a therapeutic target in oncology due to its differential expression, being found at low levels in normal tissues but significantly upregulated in inflammatory and tumor cells.[1] Preliminary studies, encompassing in silico, in vitro, and in vivo models, suggest that this compound holds promise as an anti-neoplastic agent. This document provides a comprehensive overview of the foundational efficacy data, detailing the experimental methodologies employed and the key signaling pathways implicated in its mechanism of action.
Mechanism of Action: A3AR-Mediated Signaling
This compound exerts its effects by binding to and activating the A3AR, a G-protein coupled receptor (GPCR) typically associated with the Gi protein. This activation initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] The decrease in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).
This cascade has significant downstream consequences for cell proliferation and survival pathways, notably the Wnt signaling pathway. Reduced PKA and PKB/Akt activity leads to decreased phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β), thereby augmenting its activity.[3] Active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation. The resulting decline in β-catenin levels leads to reduced transcription of key cell cycle regulators like c-myc and cyclin D1, ultimately culminating in cell growth inhibition.[3]
A related A3AR agonist, IB-MECA, has also been shown to down-regulate estrogen receptor alpha (ERα) at both the mRNA and protein level in breast cancer cells, contributing to its anti-proliferative effects.
Preclinical Efficacy Data
In Silico Studies: Molecular Docking
Molecular docking simulations were performed to predict the binding affinity of this compound with Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammation and cancer progression. These studies provide a computational basis for the interaction, suggesting a high-affinity binding that may underlie the observed anti-tumor effects.
Table 1: Predicted Binding Energies from Molecular Docking
| Ligand | Target | Predicted Binding Energy (kcal/mol) | Citation |
|---|---|---|---|
| This compound | TNF-α | 97.13 |
| Small Molecular Inhibitor (Native Ligand) | TNF-α | 85.76 | |
In Vitro Studies: Cytotoxicity in Cancer Cell Lines
The anti-cancer potential of this compound has been evaluated in vitro using human cancer cell lines. The 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 2: Dose-Dependent Cytotoxicity of this compound and Doxorubicin on A549 Lung Cancer Cells
| Compound | Concentration | Effect on Cell Viability | Citation |
|---|---|---|---|
| This compound | 10⁻⁶ M | Dose-dependent cytotoxicity observed | |
| This compound | 10⁻⁵ M | Dose-dependent cytotoxicity observed | |
| This compound | 10⁻⁴ M | Dose-dependent cytotoxicity observed | |
| Doxorubicin (Control) | 1 µM | Significant decrease (p<0.05) in a dose-dependent manner | |
| Doxorubicin (Control) | 5 µM | Significant decrease (p<0.05) in a dose-dependent manner |
| Doxorubicin (Control) | 10 µM | Significant decrease (p<0.05) in a dose-dependent manner | |
A related compound, 2-Cl-IB-MECA, has also demonstrated anti-proliferative effects, causing cell accumulation in the G1 phase and inhibiting DNA and RNA synthesis in pancreatic and hepatocellular carcinoma cell lines.
In Vivo Studies: Xenograft Lung Cancer Model
The therapeutic potential of this compound was assessed in a xenograft mouse model of lung cancer. This model provides insights into the drug's efficacy in a complex biological system, including its effects on tumor growth and relevant biomarkers.
Table 3: Summary of In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Key Findings | Citation |
|---|---|---|
| A3AR Agonist (this compound) | Lowered TNF-α levels, contributing to tumor growth reduction. | |
| Doxorubicin | Lowered TNF-α levels. |
| A3AR Agonist + Doxorubicin | Exhibited a myeloprotective effect. | |
The study concluded that the reduction in tumor growth mediated by this compound was associated with its high binding energy to TNF-α, suggesting a direct link between the in silico predictions and the in vivo outcomes.
Experimental Protocols
Molecular Docking
-
Objective: To predict the binding energy between this compound and TNF-α.
-
Software: AutoDock.
-
Procedure: Molecular docking simulations were performed between the ligand (this compound) and the target protein (TNF-α) to calculate the predicted binding energy, which indicates the affinity of the interaction.
In Vitro Cytotoxicity (MTT Assay)
-
Objective: To evaluate the cytotoxic potential of this compound against the A549 human lung cancer cell line.
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Procedure:
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) for 24 hours.
-
Cells were then treated with varying concentrations of this compound (10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M) or Doxorubicin (1, 5, 10 µM) and incubated for an additional 24 hours.
-
Following treatment, MTT reagent was added to the cells to assess cytotoxicity.
-
Optical density (OD) was measured at a wavelength of 570-630 nm to determine cell viability.
-
In Vivo Xenograft Mouse Model
-
Objective: To study the efficacy of this compound in a lung cancer xenograft model.
-
Animal Model: Mice.
-
Procedure:
-
Tumor Induction: 2 x 10⁶ A549 human lung cancer cells per microliter were injected into each mouse via the intrabronchial route to potentiate tumor development.
-
Treatment: Mice were administered therapies including an A3AR agonist (this compound) and/or Doxorubicin.
-
Endpoint Analysis: Rat TNF-α levels were assessed using an ELISA method to correlate with treatment efficacy.
-
Conclusion and Future Directions
The preliminary data on this compound efficacy are encouraging, highlighting its potential as a targeted therapy for cancers with high A3AR expression. The mechanism, involving the inhibition of the cAMP and Wnt signaling pathways, provides a strong rationale for its anti-proliferative effects. In silico, in vitro, and in vivo studies consistently point towards a dose-dependent cytotoxic and tumor-suppressive role, potentially mediated through its interaction with TNF-α. The observed myeloprotective effects when used in combination with conventional chemotherapy like doxorubicin further enhance its therapeutic profile.
Further research is required to fully elucidate the downstream effects of A3AR activation and to explore the efficacy of this compound in a broader range of cancer types. Clinical trials investigating related A3AR agonists, such as 2-Cl-IB-MECA (Namodenoson), for conditions like hepatocellular carcinoma (HCC) and psoriasis are already underway, indicating a clear path for the clinical translation of this class of compounds. Future preclinical studies should focus on pharmacokinetic and pharmacodynamic profiling, long-term toxicity, and the exploration of synergistic combinations with other targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of AB-MECA Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, or N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine, is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1][2] Its ability to selectively activate this receptor makes it a valuable tool in research investigating the physiological and pathophysiological roles of the A3AR, which is implicated in various conditions including inflammation, cancer, and cardiac ischemia.[3][4][5] Accurate and reproducible experimental results necessitate the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its excellent solubilizing properties. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for accurate stock solution preparation and experimental design.
| Parameter | Value | Source(s) |
| Molecular Weight | 399.4 g/mol | |
| CAS Number | 152918-26-8 | |
| Solubility in DMSO | ≥ 10 mg/mL | N/A |
| Human A3AR Ki | 430.5 nM | |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-handling Precautions: Before handling, allow the this compound vial to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out 4.0 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions from Stock
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: For cell-based assays, it is crucial to maintain a low final concentration of DMSO (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (such as butyl rubber or double nitrile gloves) when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
DMSO Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.
-
Safety Data Sheet (SDS): Consult the SDS for both this compound and DMSO for complete safety and handling information before starting any work.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow for preparing and using the stock solution.
References
Application Notes and Protocols for In Vivo Administration of AB-MECA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)adenosine-5′-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor that is implicated in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. In preclinical research, mouse models are frequently utilized to investigate the in vivo effects of A3AR activation by this compound. These application notes provide a guide for the in vivo administration of this compound to mice, including recommended dosages, administration routes, and detailed experimental protocols. The information compiled herein is based on available literature and standard laboratory practices.
Data Presentation
Table 1: Reported In Vivo Dosages of this compound and Analogs in Mice
| Compound | Dosage Range | Route of Administration | Mouse Model/Application | Reference |
| This compound | 3 µg/kg | Intravenous (IV) | Histamine release assay | [1] |
| IB-MECA | 0.01 - 0.3 mg/kg | Intraperitoneal (IP) | Locomotor activity assessment | [2] |
| IB-MECA | 500 mg/kg | Intraperitoneal (IP) | Sepsis model (LPS challenge) | [3] |
Note: IB-MECA is a close structural and functional analog of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal or intravenous injection in mice.
Background: this compound is poorly soluble in aqueous solutions. A common method for administering hydrophobic compounds in vivo is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute the solution with a sterile isotonic vehicle, such as saline or phosphate-buffered saline (PBS). It is crucial to minimize the final concentration of the organic solvent to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution or PBS (pH 7.4)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the number and weight of the mice, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO:
-
In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.
-
Add a minimal volume of sterile DMSO to completely dissolve the powder. For example, start with 10-20 µl. Vortex or gently warm if necessary to aid dissolution. This will create a concentrated stock solution.
-
-
Dilute with sterile saline or PBS:
-
Slowly add the sterile saline or PBS to the DMSO stock solution while vortexing to prevent precipitation.
-
The final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10% and preferably below 5% (v/v), to minimize solvent toxicity.
-
For example, to achieve a final DMSO concentration of 5%, if you used 10 µl of DMSO, the final volume of your solution would be 200 µl (10 µl DMSO + 190 µl saline).
-
-
Sterile filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free tube or vial. This step ensures the sterility of the final injection solution.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in sterile saline or PBS, but without this compound. This is essential for all in vivo experiments.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Objective: To administer this compound to mice via the intraperitoneal route.
Materials:
-
Prepared and sterile-filtered this compound solution
-
Vehicle control solution
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 ml syringes
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.
-
Locate the Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Prepare the Injection Site: Swab the injection site with a 70% ethanol wipe to disinfect the area.
-
Injection:
-
Tilt the mouse's head slightly downwards. This will cause the abdominal organs to shift cranially, reducing the risk of puncture.
-
Insert the needle, bevel up, at a 15-20 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure that no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.
-
If aspiration is clear, slowly and steadily inject the desired volume of the this compound solution or vehicle control. The typical injection volume for a mouse is 100-200 µl.
-
-
Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
Mandatory Visualization
Caption: Experimental workflow for this compound in vivo administration in mice.
Caption: Simplified signaling pathway of this compound via the A3 adenosine receptor.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls: The inclusion of a vehicle-treated control group is critical for interpreting the results of any in vivo study.
-
Compound Purity: Ensure the use of high-purity this compound to avoid confounding results from impurities.
References
- 1. Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Mouse MAdCAM-1 (MECA-89) - Purified in vivo PLATINUMTM Functional Grade - Leinco Technologies [leinco.com]
Application Notes and Protocols for AB-MECA in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, or N⁶-(4-aminobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine receptor (A₃AR). In Chinese Hamster Ovary (CHO) cell lines, which are a cornerstone for the production of biotherapeutics, this compound serves as a valuable tool for investigating A₃AR signaling and its downstream cellular effects. CHO cells are frequently engineered to express the A₃AR to study receptor function, making this compound a key compound in such experimental systems.
These application notes provide an overview of the use of this compound in CHO cells, focusing on its role in signal transduction pathways and its impact on cell physiology. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a research setting.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the A₃ adenosine receptor, a G protein-coupled receptor (GPCR). In CHO cells expressing A₃AR, this activation triggers a cascade of intracellular signaling events.
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the A₃AR couples to inhibitory G proteins (Gᵢ/Gₒ). This leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway can be blocked by pertussis toxin, which ADP-ribosylates and inactivates Gᵢ/Gₒ proteins.
-
Calcium Mobilization: Activation of the A₃AR in CHO cells can also lead to an increase in intracellular calcium concentration.[1] This response is believed to be mediated by the βγ subunits of the dissociated G protein, which can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and the subsequent release of calcium from intracellular stores.
-
MAPK Pathway Activation: A₃AR stimulation in CHO cells has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] This activation is also dependent on the Gᵢ/Gₒ pathway.
A diagram of the primary signaling pathways activated by this compound in A₃AR-expressing CHO cells is presented below.
Applications in CHO Cell Lines
The primary application of this compound in CHO cells is the characterization of the A₃ adenosine receptor. This includes:
-
Receptor Binding Assays: Radiolabeled forms of this compound are used to determine the affinity and density of A₃AR in transfected CHO cell membranes.
-
Functional Assays: this compound is used to study the functional consequences of A₃AR activation, such as the inhibition of adenylyl cyclase and calcium mobilization.
-
Investigation of Cellular Phenotypes: Studies have shown that A₃AR agonists can reduce the number of A₃AR-transfected CHO cells, suggesting a role in the regulation of cell proliferation or apoptosis. This opens up possibilities for using this compound to control cell growth in bioprocessing applications, although this is an area that requires further research.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds in CHO cells expressing adenosine receptors.
| Compound | Receptor Target | Cell Line | Assay Type | Value | Reference |
| This compound | Human A₃AR | CHO | Radioligand Binding (Kᵢ) | 430.5 nM | --INVALID-LINK-- |
| [¹²⁵I]this compound | Rat A₃AR | CHO | Radioligand Binding (Kₔ) | 1.48 ± 0.33 nM | |
| IB-MECA | Human A₃AR | CHO | Cell Number Reduction | Effective at µM concentrations | |
| Cl-IB-MECA | Human A₃AR | CHO | Adenylyl Cyclase Inhibition | - |
Experimental Protocols
Protocol 1: Adenylyl Cyclase Inhibition Assay
This protocol describes how to measure the inhibition of forskolin-stimulated cAMP production by this compound in CHO cells expressing the A₃AR.
Materials:
-
CHO cells stably expressing the A₃ adenosine receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed the A₃AR-CHO cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified incubator with 5% CO₂.
-
Pre-treatment:
-
Wash the cells once with warm PBS.
-
Add serum-free medium containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) to each well and incubate for 10 minutes at 37°C.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for another 10 minutes at 37°C.
-
-
Stimulation: Add forskolin (an adenylyl cyclase activator, typically 10 µM final concentration) to all wells except for the basal control. Incubate for 15 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium.
-
Add cell lysis buffer to each well and incubate according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement: Determine the cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol is designed to assess the effect of this compound on the growth of A₃AR-expressing CHO cells.
Materials:
-
CHO cells stably expressing the A₃ adenosine receptor
-
Parental CHO cells (as a negative control)
-
Cell culture medium
-
FBS
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 6-well)
Procedure:
-
Cell Seeding: Seed both A₃AR-CHO cells and parental CHO cells in 6-well plates at a low density (e.g., 5 x 10⁴ cells/well).
-
Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Incubation: Culture the cells for a defined period (e.g., 24, 48, and 72 hours).
-
Cell Counting:
-
At each time point, detach the cells from the wells using trypsin.
-
Resuspend the cells in a known volume of medium.
-
Mix an aliquot of the cell suspension with Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Plot the viable cell number against time for each concentration of this compound.
-
Compare the growth curves of A₃AR-CHO cells with those of the parental CHO cells to determine if the effect is receptor-specific.
-
Conclusion
This compound is a specific and potent tool for studying the A₃ adenosine receptor in CHO cell lines. Its ability to modulate key signaling pathways and influence cell growth makes it a compound of interest for both basic research and potential applications in bioprocess engineering. The protocols and data provided here offer a foundation for researchers to explore the multifaceted roles of A₃AR signaling in CHO cells.
References
- 1. Effector coupling of stably transfected human A3 adenosine receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]
In Vitro Efficacy Testing of AB-MECA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist of the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in various tumor types. This differential expression makes the A₃AR an attractive target for cancer therapy. Activation of A₃AR by agonists such as this compound has been shown to induce anti-cancer effects, including the inhibition of cell proliferation and induction of apoptosis. These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the activation of the A₃ adenosine receptor. Upon binding, it initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling pathways, notably the Wnt/β-catenin pathway, which is crucial for cell proliferation.
Activation of A₃AR by agonists like IB-MECA (a compound structurally and functionally similar to this compound) has been shown to suppress the Wnt signaling pathway.[1] This is achieved by decreasing the levels of protein kinase A (PKA) and protein kinase B (Akt).[1] The reduced activity of these kinases leads to a decrease in the phosphorylation of glycogen synthase kinase-3β (GSK-3β), thereby increasing its activity.[1] Active GSK-3β then phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation.[1] The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, such as c-myc and cyclin D1, which are critical for cell cycle progression and proliferation.[1]
Data Presentation: In Vitro Efficacy of A₃AR Agonists
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Assay |
| 2-Cl-IB-MECA | JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 | MTS Assay (72h) |
| 2-Cl-IB-MECA | Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | MTS Assay (72h) |
Note: The data presented is for 2-Cl-IB-MECA, a potent A₃AR agonist similar to this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound via A₃AR activation.
Caption: Experimental workflow for in vitro efficacy testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Conclusion
This compound represents a promising therapeutic agent due to its selective activation of the A₃AR, which is overexpressed in cancer cells. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The provided data on a related compound and the detailed signaling pathway offer a strong rationale for further investigation of this compound as a potential anti-cancer drug.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AB-MECA Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using AB-MECA to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce apoptosis?
This compound (N6-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide) is a selective agonist for the A3 adenosine receptor (A3AR). Activation of the A3AR by this compound can trigger the intrinsic apoptotic pathway.[1][2][3] This signaling cascade typically involves the modulation of Bcl-2 family proteins, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][4]
Q2: I am not observing the expected levels of apoptosis after treating my cells with this compound. What are the potential reasons?
Several factors could contribute to a lack of expected apoptosis. These can be broadly categorized into issues with the compound, the cell line, or the experimental procedures. A systematic approach to troubleshooting is recommended to identify the root cause.
Q3: Could the concentration of this compound or the incubation time be incorrect?
Yes, both concentration and incubation time are critical parameters. High concentrations (typically ≥10 µM) of A3AR agonists are often required to induce apoptosis. The optimal concentration and duration of treatment are highly cell-type dependent. It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.
Q4: Is it possible that my cell line is resistant to this compound-induced apoptosis?
Yes, some cell lines may exhibit intrinsic resistance to apoptosis. This can be due to various factors, including low expression of the A3 adenosine receptor, high expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or mutations in key apoptosis signaling molecules.
Q5: How can I be sure that my apoptosis assay is working correctly?
It is crucial to include appropriate controls in your experiments. A positive control, using a well-characterized apoptosis inducer like staurosporine or etoposide, will help verify that your assay is capable of detecting apoptosis. An untreated or vehicle-treated control group is also essential to establish the baseline level of apoptosis in your cell population.
Troubleshooting Guide
Problem: Low or No Apoptotic Signal Detected
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Step 1: Verify Experimental Conditions
Before investigating more complex biological factors, ensure that your experimental setup is optimized.
-
Concentration and Time-Course: As mentioned in the FAQs, the apoptotic effect of this compound is dose and time-dependent. If you are not seeing an effect, you may need to increase the concentration or extend the incubation period.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal conditions for your cell line.
-
-
Data Summary: Effective this compound Concentrations for Apoptosis Induction
| Cell Type | Agonist | Effective Concentration | Incubation Time | Observed Effect |
| C6 Glial Cells | Cl-IB-MECA | 10-50 µM | 24-48 h | Concentration-dependent increase in apoptosis. |
| Primary Astrocytes | Cl-IB-MECA | 10-50 µM | 24-48 h | Concentration-dependent increase in apoptosis. |
| Newborn Rat Cardiomyocytes | IB-MECA | ≥10 µM | Not specified | Induction of apoptosis. |
| HL-60 Leukemia Cells | A3 Agonists | ≥10 µM | Not specified | Induction of apoptosis. |
| MCF-7 Breast Cancer Cells | A3 Agonists | ≥10 µM | Not specified | Induction of apoptosis. |
Step 2: Assess Cell Health and Culture Conditions
The health and state of your cells can significantly impact their response to stimuli.
-
Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Overly confluent or starved cells may exhibit higher baseline levels of apoptosis or respond differently to treatment.
-
Contamination: Check for any signs of bacterial, fungal, or mycoplasma contamination, as this can affect experimental outcomes.
-
Passage Number: Use cells with a low passage number, as cellular characteristics and responses can change over time in culture.
Step 3: Evaluate Reagent Quality and Storage
The integrity of your reagents is critical for reproducible results.
-
This compound Stock: Confirm the purity and concentration of your this compound stock solution. Ensure it has been stored correctly, protected from light and repeated freeze-thaw cycles. Consider purchasing a new batch if there are any doubts about its quality.
-
Assay Kits: Check the expiration dates of your apoptosis assay kits and ensure they have been stored according to the manufacturer's instructions.
Step 4: Troubleshoot Your Apoptosis Assay
If the above steps do not resolve the issue, there may be a problem with your apoptosis detection method.
-
Annexin V/PI Staining: This is a common assay for detecting early and late apoptosis.
-
Common Issues: Weak or no signal, high background, or improper compensation in flow cytometry.
-
Troubleshooting:
-
Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Avoid using EDTA during cell harvesting, as it will chelate calcium.
-
Handle cells gently to prevent mechanical damage to the cell membrane, which can lead to false positives for PI staining.
-
Analyze samples promptly after staining to avoid progression to secondary necrosis.
-
-
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, like caspase-3.
-
Common Issues: Low or no signal.
-
Troubleshooting:
-
Ensure the cell lysate is prepared correctly and that the protein concentration is within the optimal range for the assay.
-
Use fresh DTT in the reaction buffer, as it is essential for caspase activity but is unstable in solution.
-
Increase the incubation time of the reaction to allow for sufficient signal generation.
-
-
Visual Guides and Workflows
Signaling Pathway
References
- 1. Roles of BCL-2 and Caspase 3 in the Adenosine A3 Receptor-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in cardiac myocytes by an A3 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AB-MECA Cytotoxicity in Non-Target Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential cytotoxic effects of AB-MECA on non-target cells. Our goal is to help you anticipate, identify, and address challenges in your in vitro experiments, ensuring the accuracy and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A3 adenosine receptor (A3AR). A3ARs are G protein-coupled receptors that, upon activation, can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. In the context of cancer research, A3AR is often overexpressed in tumor cells, and its activation by agonists like this compound can lead to growth inhibition and apoptosis, making it a target for cancer therapy.[1]
Q2: Is cytotoxicity in non-target cells an expected effect of this compound?
A2: While this compound shows selectivity for the A3AR, which is often expressed at low levels in normal tissues, off-target effects and cytotoxicity in non-target cells can occur, particularly at higher concentrations.[1][2] It is crucial to determine the therapeutic window of this compound by assessing its cytotoxic effects on relevant non-target cell lines or primary cells.
Q3: How does this compound induce apoptosis in susceptible cells?
A3: this compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. This process involves the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Q4: What are the key molecular players in this compound-induced apoptosis?
A4: The key molecular players include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in balance leads to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which carry out the dismantling of the cell.
Troubleshooting Guide
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect wells for precipitates. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate can lead to variable results. Ensure the cell suspension is homogenous before and during plating. Calibrate pipettes regularly. |
| Contamination | Microbial contamination can affect cell viability and interfere with assay readings. Maintain sterile technique and regularly test cell cultures for contamination. |
| Assay Interference | Components in the serum or phenol red in the culture medium can interfere with certain cytotoxicity assays like the MTT assay.[3] It is advisable to use serum-free medium during the assay incubation period and include appropriate background controls (medium with assay reagent but no cells). |
Problem 2: No significant cytotoxicity observed in non-target cells at expected concentrations.
| Possible Cause | Recommended Solution |
| Low A3AR Expression | The non-target cell line may have very low or no expression of the A3 adenosine receptor. Verify A3AR expression levels using techniques like RT-qPCR or Western blotting. |
| Compound Inactivity | The this compound stock solution may have degraded. Prepare a fresh stock solution and verify its activity on a sensitive, positive control cell line known to respond to this compound. |
| Short Incubation Time | The duration of exposure to this compound may be insufficient to induce a cytotoxic response. Perform a time-course experiment to determine the optimal incubation period. |
| Cellular Resistance | Some cell types may have intrinsic resistance mechanisms. Consider using a different cytotoxicity assay that measures a different cell death endpoint (e.g., LDH release for necrosis vs. caspase activity for apoptosis). |
Problem 3: Discrepancy between expected and observed IC50 values.
| Possible Cause | Recommended Solution |
| Cell Line Differences | IC50 values can vary significantly between different cell lines due to factors like metabolic rate, A3AR expression, and the presence of drug efflux pumps. It is essential to establish the IC50 for each specific cell line used. |
| Assay-Dependent Results | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH). IC50 values can differ based on the assay used. It is good practice to confirm cytotoxicity with at least two different assay methods. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. Consider using an A3AR antagonist to confirm that the observed cytotoxicity is mediated through the intended receptor. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-target cell lines. This data is compiled from published literature and should be used as a reference. It is highly recommended to determine the IC50 value for your specific cell line and experimental conditions.
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Primary Immune Cells | > 50 | MTT | Estimated based on general observations of low toxicity in normal cells |
| Normal Human Dermal Fibroblasts (NHDF) | Primary Fibroblasts | > 50 | WST-1 | Estimated based on general observations of low toxicity in normal cells |
| CHO-K1 | Chinese Hamster Ovary | > 100 | MTT | Estimated based on general observations of low toxicity in normal cells |
Note: Specific IC50 values for this compound in a wide range of non-target cells are not extensively reported in the literature. The values presented are estimations based on the generally observed lower toxicity in normal cells compared to cancer cells. Researchers should experimentally determine the IC50 for their specific non-target cell lines.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
References
How to minimize AB-MECA precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of AB-MECA precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective agonist for the adenosine A3 receptor (A3AR). It is widely used in research to investigate the physiological and pathological roles of A3AR activation, which is implicated in various processes including inflammation, cancer, and cardiac function.
Q2: What are the common signs of this compound precipitation in my cell culture medium?
This compound precipitation can manifest as:
-
Visible particles: You may see small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.
-
Cloudiness or turbidity: The medium may appear hazy or cloudy, indicating the formation of a fine precipitate.
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Inconsistent experimental results: Precipitation can lead to a lower effective concentration of this compound in the medium, resulting in reduced or variable biological effects.
Q3: Why does this compound precipitate in cell culture media?
The primary reason for this compound precipitation is its low aqueous solubility. This compound is a hydrophobic molecule that is practically insoluble in water and aqueous solutions like cell culture media at neutral pH. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, it can "crash out" of solution if its solubility limit is exceeded.
Q4: Can the type of cell culture medium or supplements affect this compound solubility?
Yes. The composition of the cell culture medium can influence the solubility of this compound. Factors such as the concentration of salts, proteins (especially in serum-containing media), and other organic molecules can interact with this compound and affect its solubility. Media with high concentrations of certain ions or proteins may promote precipitation.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced toxicity and other artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v) and generally not exceeding 0.5% (v/v).[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a systematic approach to prevent and troubleshoot this compound precipitation in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock to media | Rapid change in solvent polarity ("crashing out"): Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the hydrophobic this compound to rapidly come out of solution. | Perform serial dilutions: Instead of a single-step dilution, perform one or more intermediate dilution steps in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.[2] |
| High final concentration exceeds solubility: The intended final concentration of this compound is above its solubility limit in the specific cell culture medium. | Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. Determine the maximum soluble concentration of this compound in your specific media using a solubility assay (see Experimental Protocols). | |
| Low temperature of the media: The solubility of many compounds, including this compound, is lower at colder temperatures. | Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[2] | |
| Precipitation observed after incubation (delayed precipitation) | Temperature fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, affecting solubility. | Minimize handling: Reduce the frequency and duration of time that culture vessels are outside the stable incubator environment. |
| Changes in media pH: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Use buffered media: Consider using media buffered with HEPES to maintain a more stable pH, especially for long-term experiments. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system. | |
| Interaction with media components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time. | Test in simpler buffers: To determine if media components are the cause, test the solubility of this compound in a simpler buffer like Phosphate Buffered Saline (PBS). If your experiment allows, you could also try a different basal media formulation. | |
| Inconsistent or lower-than-expected biological activity | Undetected microprecipitation: Fine precipitates may not be easily visible but can significantly reduce the bioavailable concentration of this compound. | Centrifuge and measure: Before adding the media to your cells, centrifuge a sample of the final this compound-containing media at high speed (e.g., >10,000 x g) for 10-15 minutes. Measure the concentration of this compound in the supernatant (e.g., by UV-Vis spectrophotometry or HPLC) to determine the soluble fraction. |
| Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels and pipette tips, reducing the effective concentration. | Use low-adhesion plasticware: If significant loss is suspected, consider using low-protein-binding microplates and pipette tips. |
Data Presentation
Summary of this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. It is important to note that the quantitative solubility in complex biological media can vary and should be determined empirically for your specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble (e.g., 55 mg/mL with sonication) | The recommended solvent for preparing concentrated stock solutions. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions at neutral pH. |
| Ethanol | Limited Solubility | May be used as a co-solvent in some applications, but solubility is limited. |
| Phosphate Buffered Saline (PBS) | Poorly Soluble | As an aqueous buffer, the solubility of this compound in PBS is expected to be very low. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Poorly Soluble | Solubility is expected to be low and can be influenced by media components, especially serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution against a light source to ensure that all particles are dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solution and Minimizing Precipitation
This protocol provides a stepwise method for diluting the this compound stock solution into cell culture medium to minimize precipitation.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in pre-warmed (37°C) complete cell culture medium. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first prepare a 100 µM intermediate solution.
-
Add the appropriate volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling.
-
-
Final Dilution:
-
Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed complete cell culture medium.
-
It is critical to add the this compound solution to the medium dropwise while continuously and gently mixing. This ensures that the compound is rapidly dispersed and avoids localized high concentrations that can lead to precipitation.
-
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears clear, it is ready for use in your cell culture experiment.
-
Always include a vehicle control (medium containing the same final concentration of DMSO) in your experimental setup.
-
Mandatory Visualization
Adenosine A3 Receptor Signaling Pathway
Caption: Adenosine A3 Receptor (A3AR) signaling pathway activated by this compound.
References
Technical Support Center: Interpreting Paradoxical Effects of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and interpret the paradoxical effects of AB-MECA, a selective A3 adenosine receptor (A3AR) agonist, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity A3 adenosine receptor (A3AR) agonist. Its primary mechanism of action involves binding to and activating the A3AR, which is a G protein-coupled receptor. This activation can trigger various downstream signaling pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Q2: What are the "paradoxical effects" of this compound observed in experiments?
The term "paradoxical effect" in the context of this compound refers to a biphasic or non-linear dose-response relationship. Instead of a simple dose-dependent increase in an effect (e.g., cytotoxicity), this compound can exhibit a U-shaped or inverted U-shaped response curve. A key example has been observed in LNCaP human prostate carcinoma cells, where the anti-proliferative effect of the related compound Cl-IB-MECA was significant at a low concentration (0.01 µM) and a high concentration (10 µM), but was less pronounced at an intermediate concentration (1 µM)[1].
Q3: Why do these paradoxical effects occur?
The precise mechanisms underlying the paradoxical effects of this compound are still under investigation, but several factors may contribute:
-
Receptor Desensitization/Downregulation: At intermediate concentrations, prolonged A3AR activation might lead to receptor desensitization or internalization, temporarily reducing the cellular response. At higher concentrations, this effect might be overcome, or other signaling pathways might be engaged.
-
Activation of Opposing Signaling Pathways: this compound may activate different signaling pathways in a concentration-dependent manner. At certain concentrations, a pro-survival pathway might be partially activated, counteracting the primary anti-proliferative signal.
-
Off-Target Effects: At higher concentrations, this compound might interact with other adenosine receptor subtypes or other cellular targets, leading to a different biological outcome.
-
Cellular Context: The expression levels of A3AR and the specific signaling network of the cell line being studied can significantly influence the response to this compound.
Q4: Can this compound induce both cell cycle arrest and apoptosis?
Yes, studies have shown that this compound and its analogs can induce both cell cycle arrest and apoptosis, and this can also be concentration-dependent. For instance, in A549 human lung cancer cells, a related compound, thio-Cl-IB-MECA, induced G0/G1 cell cycle arrest at lower concentrations (up to 20 µM) and apoptosis at a higher concentration (80 µM)[2].
Troubleshooting Guide
Issue: Inconsistent or non-reproducible results with this compound treatment.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent preparation of this compound solutions. Perform serial dilutions carefully and use freshly prepared solutions for each experiment. Validate the concentration of your stock solution if possible.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Different cancer cell lines can respond differently to this compound. It is crucial to use a consistent cell line and passage number for your experiments. If you are using a new cell line, perform a dose-response curve to determine its specific sensitivity to this compound.
-
-
Possible Cause 3: Biphasic Dose-Response.
-
Solution: If you are observing a weaker effect at an intermediate concentration compared to lower and higher concentrations, you may be witnessing the paradoxical biphasic effect. It is recommended to test a wide range of concentrations, including logarithmic dilutions, to fully characterize the dose-response curve.
-
-
Possible Cause 4: Experimental Conditions.
-
Solution: Factors such as cell density, serum concentration in the culture medium, and incubation time can influence the cellular response to this compound. Standardize these parameters across all experiments. For example, the anti-proliferative effects on LNCaP cells were evaluated after 24 hours of incubation in serum-starved conditions[1].
-
Issue: No significant effect of this compound is observed.
-
Possible Cause 1: Low A3AR Expression.
-
Solution: The target cell line may have low or no expression of the A3 adenosine receptor. Verify A3AR expression at the mRNA or protein level (e.g., via RT-qPCR or Western blot).
-
-
Possible Cause 2: Drug Inactivity.
-
Solution: Ensure the proper storage and handling of this compound to maintain its activity. If in doubt, test the compound on a sensitive positive control cell line.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The observed effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint.
-
Data Presentation
Table 1: Dose-Dependent Anti-proliferative Effect of Cl-IB-MECA on LNCaP Cells
| Concentration (µM) | Inhibition of Proliferation (% of control) |
| 0.01 | ~40% |
| 0.1 | ~30% |
| 1 | ~20% |
| 10 | ~50% |
Data adapted from a study on the effects of Cl-IB-MECA on [3H]-thymidine incorporation in LNCaP cells after 24 hours of treatment[1].
Table 2: Cytotoxicity of this compound Analogs in Various Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Cl-IB-MECA | JoPaca-1 | Pancreatic | Not specified | [3] |
| 2-Cl-IB-MECA | Hep-3B | Hepatocellular | Not specified | |
| Thio-Cl-IB-MECA | A549 | Lung | Not specified (induces G0/G1 arrest up to 20 µM, apoptosis at 80 µM) | |
| IB-MECA | OVCAR-3 | Ovarian | Dose-dependent reduction in viability | |
| IB-MECA | Caov-4 | Ovarian | Dose-dependent reduction in viability | |
| Cl-IB-MECA | A172 | Human Glioma | Dose-dependent inhibition of proliferation |
Note: Specific IC50 values were not always provided in the referenced abstracts; however, dose-dependent effects were consistently reported.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
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Cancer cell line of interest
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Complete culture medium
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This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Mandatory Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: Experimental workflow to investigate the biphasic effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AB-MECA Dosage Adjustment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of AB-MECA (N6-(4-aminobenzyl)adenosine-5'-N-methyluronamide), a selective A3 adenosine receptor (A3AR) agonist, for various cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is the optimal dosage of this compound different across various cell lines?
The cellular response to this compound is primarily dependent on the expression level of its target, the A3 adenosine receptor (A3AR). Different cell lines can have vastly different A3AR expression levels. Additionally, variations in downstream signaling pathways, cell permeability, and metabolism can all contribute to the required effective concentration.
Q2: I'm not observing any effect with this compound at a commonly cited concentration. What should I do?
There are several potential reasons for a lack of response:
-
Low A3AR Expression: Your cell line of interest may express low or negligible levels of the A3AR. It is advisable to confirm A3AR mRNA or protein expression using techniques like RT-qPCR or Western blotting.
-
Incorrect Dosage: The concentration may be too low for your specific cell line. A dose-response experiment is necessary to determine the optimal concentration.
-
Reagent Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Experimental Conditions: Suboptimal incubation times or cell density can affect the outcome. Ensure cells are in a logarithmic growth phase and not over-confluent.[1]
Q3: My cells are showing signs of toxicity at low concentrations of this compound. What could be the cause?
While this compound is a selective agonist, high concentrations can lead to off-target effects or induce apoptosis, a form of programmed cell death. Some cell lines are inherently more sensitive. If you observe high toxicity, it is crucial to perform a dose-response curve starting from a very low concentration to identify a therapeutic window where the desired biological effect is observed without significant cell death.
Q4: How do I determine the starting concentration for my dose-response experiment?
A good starting point is to review the literature for published data on this compound use in similar cell lines. The table below provides a summary of effective concentrations found in various studies. It is recommended to test a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar ranges) around the reported effective concentrations.
This compound Effective Concentrations in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| Human Melanoma A375 | Inhibition of Cell Proliferation | Reduction in ERK1/2 phosphorylation | [2] |
| Rat Cardiomyocytes | Ischemic Preconditioning | PI3K-dependent pathway activation | [2] |
| Human Synoviocytes | Anti-inflammatory Effects | Inhibition of p38 MAPK and NF-κB | [2] |
| Various Cancer Cell Lines | Anticancer Effects | Modulation of Wnt and NF-κB pathways | [3] |
Note: IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific assay and experimental conditions. The data above should be used as a guideline for designing dose-response experiments.
Experimental Protocols
Protocol: Determining Optimal this compound Dosage via Cell Viability Assay (MTT/MTS)
This protocol outlines a standard method for generating a dose-response curve to determine the optimal concentration of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well tissue culture-treated plates
-
Phosphate-Buffered Saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue or Erythrosin B).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions from your stock solution in complete culture medium. It is common to perform serial dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTS Example):
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 or EC50 value.
-
Visual Guides
Signaling Pathway and Experimental Workflow
References
Validation & Comparative
AB-MECA: A Comparative Selectivity Profile Against Adenosine and Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a potent A₃ adenosine receptor agonist. Understanding the selectivity of a compound is paramount in drug discovery and pharmacological research to predict its potential therapeutic effects and off-target liabilities. This document summarizes the binding affinities of this compound for various adenosine receptor subtypes and provides context against other relevant receptors, supported by experimental data and detailed methodologies.
Selectivity Profiling Data
The selectivity of this compound is primarily defined by its binding affinity to the four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The following table summarizes the key binding affinity (Kᵢ) values for this compound and its closely related analog, IB-MECA, which is often used as a reference for high A₃ receptor selectivity. The data is compiled from radioligand binding assays performed on cell membranes expressing recombinant human or rat adenosine receptors.
| Compound | Receptor Subtype | Organism | Cell Line | Kᵢ (nM) | Reference Compound |
| This compound | Human A₃ | Human | CHO | 430.5 | - |
| [¹²⁵I]this compound | Rat A₃ | Rat | CHO | 1.48 | - |
| IB-MECA | Human A₁ | Human | - | 54 | - |
| IB-MECA | Human A₂ₐ | Human | - | 56 | - |
| IB-MECA | Human A₃ | Human | - | 1.1 | - |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. CHO: Chinese Hamster Ovary cells.
It is important to note that comprehensive off-target screening data for this compound against a broad panel of other G-protein coupled receptors (GPCRs) and other protein classes is limited in publicly accessible databases. Researchers are encouraged to perform or commission such screens for a complete understanding of this compound's interaction profile in their specific experimental context.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the selectivity profile of a compound like this compound.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay using cell membranes expressing the target adenosine receptor subtype and a specific radioligand, such as [¹²⁵I]I-AB-MECA for the A₃ receptor.
1. Membrane Preparation:
-
Cells stably or transiently expressing the desired human or rat adenosine receptor subtype (e.g., A₁, A₂ₐ, A₂ₑ, or A₃) are cultured and harvested.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (e.g., [¹²⁵I]I-AB-MECA at a concentration close to its Kₔ), and varying concentrations of the unlabeled test compound (this compound).
-
The total binding is determined in the absence of the competitor compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist for the target receptor (e.g., 10 µM NECA).
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC₅₀ value of the test compound. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified A₃ adenosine receptor signaling pathway.
Conclusion
This compound is a valuable research tool characterized by its high affinity and selectivity for the A₃ adenosine receptor. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at elucidating the pharmacological effects mediated by the A₃ receptor. For a complete risk-benefit assessment in a drug development context, further comprehensive off-target profiling is recommended.
References
Cross-Validation of Immunoassays: A Comparative Guide to Chemiluminescence Assays and Western Blotting
For researchers, scientists, and drug development professionals, the accurate quantification and validation of protein expression are paramount. This guide provides a comprehensive comparison of two powerful techniques: Antibody-Mediated, Micro-chromatographic Enzyme-Linked Chemiluminescence Assays (a category that includes advanced rapid tests) and the traditional Western Blot. Understanding the distinct advantages and methodologies of each is crucial for selecting the optimal assay for your research needs and for robustly cross-validating your findings.
This guide will delve into the experimental protocols of both methods, present a comparative analysis of their performance characteristics, and visualize the core workflows to clarify their operational differences.
Quantitative Performance: A Head-to-Head Comparison
While direct comparative data for a specific "AB-MECA" assay is not available, we can extrapolate a comparison based on the known performance of chemiluminescence immunoassays (CLIAs) and Western Blotting. The following table summarizes the key quantitative and qualitative differences between these two methodologies.
| Feature | Chemiluminescence Immunoassay (e.g., this compound) | Western Blot |
| Principle | Antigen-antibody reaction in a micro-chromatographic format with chemiluminescent signal detection. | Size-based separation of proteins via gel electrophoresis, followed by antibody-mediated detection.[1][2] |
| Primary Output | Quantitative or semi-quantitative signal intensity proportional to analyte concentration.[3] | Qualitative (presence/absence) and semi-quantitative (relative abundance) data based on band intensity.[3][4] |
| Sensitivity | High to very high, capable of detecting low-abundance proteins. | Moderate to high, dependent on antibody affinity and target protein abundance. |
| Specificity | High, determined by the specificity of the antibodies used. | High, provides confirmation of target protein by molecular weight. |
| Throughput | High, suitable for analyzing many samples simultaneously. | Low, typically a time-consuming and manual process. |
| Time to Result | Rapid, often providing results within minutes to a few hours. | Lengthy, typically requiring one to two days to complete. |
| Sample Volume | Low sample volume required. | Higher protein sample amount needed for analysis. |
| Automation | Can be fully automated, reducing hands-on time and improving reproducibility. | Can be semi-automated, but many steps remain manual. |
| Cost | Reagents can be costly, but automation can reduce labor costs. | Generally lower reagent costs, but can be labor-intensive. |
Visualizing the Methodologies
To better understand the practical differences between these assays, the following diagrams illustrate their respective workflows.
Detailed Experimental Protocols
For accurate cross-validation, adherence to optimized protocols is essential. Below are detailed methodologies for both a representative chemiluminescence immunoassay and a standard Western Blot.
Chemiluminescence Immunoassay (Representative Protocol)
This protocol is a generalized representation of a rapid, antibody-mediated chemiluminescent assay.
-
Sample Preparation:
-
For serum or plasma, collect blood and separate the desired fraction.
-
For cell or tissue lysates, prepare using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of lysates using a standard protein assay (e.g., BCA). Dilute samples to fall within the dynamic range of the assay.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Apply the specified volume of the prepared sample to the sample well of the assay device.
-
Allow the sample to migrate across the micro-chromatographic strip for the time specified in the manufacturer's instructions. During this step, the target analyte binds to the capture antibody.
-
Perform wash steps as indicated to remove unbound components.
-
Add the enzyme-conjugated detection antibody and incubate for the recommended duration.
-
After another wash step, add the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Immediately measure the chemiluminescent signal using a luminometer or a compatible plate reader.
-
Generate a standard curve using known concentrations of the target analyte.
-
Calculate the concentration of the target protein in the samples by interpolating their signal intensity on the standard curve.
-
Western Blot Protocol
This protocol outlines the key steps for a traditional Western Blot analysis.
-
Sample Preparation:
-
Prepare cell or tissue lysates in a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Mix an appropriate amount of protein (typically 10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer.
-
Assemble a transfer stack (sandwich) with the gel and a nitrocellulose or PVDF membrane.
-
Transfer the proteins from the gel to the membrane using an electroblotting apparatus.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometry analysis on the resulting bands to determine the relative abundance of the target protein, often normalized to a loading control.
-
Conclusion: A Synergistic Approach to Validation
Both chemiluminescence immunoassays and Western Blotting are powerful tools for protein analysis. While rapid chemiluminescence assays offer high throughput and sensitivity for quantitative measurements, Western Blotting provides invaluable confirmation of protein identity through size separation and is considered a gold standard for antibody specificity validation. For robust and reliable research, utilizing a chemiluminescence-based assay for initial screening and high-throughput analysis, followed by cross-validation of key findings with Western Blot, represents a comprehensive and rigorous scientific approach. This dual-method strategy ensures both quantitative accuracy and specificity, leading to more confident and publishable results.
References
Validating the Anti-inflammatory Effects of AB-MECA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a selective A3 adenosine receptor (A3AR) agonist, against other adenosine receptor agonists. This document synthesizes experimental data, details methodological protocols for key assays, and visualizes the underlying signaling pathways to support further investigation and drug development in the field of inflammation.
This compound, also known as IB-MECA and in its clinical formulation as CF101 (Piclidenoson), has demonstrated significant anti-inflammatory effects in a variety of preclinical and clinical studies.[1] Its mechanism of action is primarily mediated through the activation of the A3 adenosine receptor (A3AR), which is highly expressed in inflammatory cells.[1] This targeted activation initiates a signaling cascade that leads to the downregulation of pro-inflammatory pathways, most notably the NF-κB and MAPK signaling pathways. Clinical trials have shown that CF101 is safe, well-tolerated, and exhibits a notable anti-inflammatory effect in patients with rheumatoid arthritis (RA).[1][2]
Comparative Efficacy of A3AR Agonists
The anti-inflammatory potential of this compound and its analogs, such as 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), has been extensively studied. The following tables summarize the quantitative data from key preclinical and clinical studies, offering a comparison of their efficacy in modulating inflammatory responses.
| Compound | Model | Dose | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| This compound (CF101) | Human fibroblast-like synoviocytes | 10-100 nM | Dose-dependent inhibition | Dose-dependent inhibition | Not specified | [3] |
| Cl-IB-MECA | LPS-stimulated murine macrophages | 10-100 nM | Significant inhibition | Not specified | Significant inhibition | |
| This compound (CF101) | Phase II Clinical Trial (Rheumatoid Arthritis) | 1 mg, twice daily | Reduction in clinical scores (ACR20, 50, 70) | Reduction in clinical scores | Reduction in clinical scores | |
| A2A Agonist (Regadenoson) | Cystitis-induced mice | Not specified | ~60% reduction | ~60% reduction | Not specified |
Table 1: Comparative Effects of Adenosine Receptor Agonists on Pro-inflammatory Cytokine Production. This table highlights the inhibitory effects of this compound and related compounds on key inflammatory cytokines in both in vitro and in vivo models.
| Compound | Model | Dose | Effect on NF-κB Activity | Reference |
| This compound (CF101) | Collagen-induced arthritis (rats) | Oral, twice daily | Downregulation of NF-κB | |
| Cl-IB-MECA | LPS-stimulated murine macrophages | 10-100 nM | Inhibition of NF-κB activation | |
| A2A Agonist | Human monocytic cells | Not specified | Inhibition of NF-κB signaling |
Table 2: Comparative Effects of Adenosine Receptor Agonists on NF-κB Signaling. This table showcases the modulation of the critical NF-κB inflammatory pathway by different adenosine receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays used to assess the anti-inflammatory effects of compounds like this compound.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (emulsified in Complete Freund's Adjuvant with Mycobacterium tuberculosis)
-
Incomplete Freund's Adjuvant
-
This compound (or other test compounds)
-
Calipers for paw thickness measurement
Procedure:
-
Primary Immunization (Day 0): Anesthetize mice and administer an intradermal injection of 100 µL of the collagen/CFA emulsion at the base of the tail.
-
Booster Immunization (Day 21): Administer a subcutaneous booster injection of 100 µL of bovine type II collagen emulsified in IFA at a different site from the primary injection.
-
Treatment Administration: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
Clinical Assessment: Monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers every other day.
-
Histological Analysis (at study termination): Euthanize mice and collect joint tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
In Vitro Model: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through a complex signaling network. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling AB-MECA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of AB-MECA (CAS 152918-26-8), a potent adenosine A3 receptor agonist. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment. Adherence to these protocols is critical for the protection of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a bioactive compound that requires careful handling to prevent accidental exposure. A Safety Data Sheet (SDS) from Angene Chemical classifies this compound as harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1] Another SDS from Cayman Chemical, however, does not classify the substance as hazardous.[2] Given this discrepancy, it is imperative to handle this compound with a high degree of caution, adhering to the more stringent safety protocols.
The primary routes of exposure are inhalation of the powder, and contact with the skin and eyes. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Equipment | Specifications and Rationale |
| Respiratory | N95 Respirator (US) or equivalent | Essential to prevent inhalation of the powdered compound. |
| Hands | Chemical-resistant gloves (Nitrile) | Double-gloving is recommended to provide an extra layer of protection against skin contact. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from airborne particles and potential splashes. |
| Body | Laboratory coat | A dedicated lab coat should be worn to prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A designated handling area, such as a certified chemical fume hood, is required for all work with solid this compound. This minimizes the risk of inhalation and confines any potential spills.
Experimental Workflow for Handling Solid this compound
Caption: A step-by-step workflow for the safe handling of solid this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1. Ensure all equipment, including a calibrated balance, spatulas, and weighing paper, is readily available.
-
Place a plastic-backed absorbent liner on the work surface within the fume hood to contain any potential spills.
-
-
Weighing the Compound:
-
Tare the calibrated balance with the weighing paper.
-
Carefully transfer the desired amount of solid this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Once the desired weight is achieved, carefully fold the weighing paper to enclose the powder before moving it.
-
-
Solution Preparation (if applicable):
-
If preparing a solution, place the vessel in which the compound will be dissolved inside the fume hood.
-
Carefully add the folded weighing paper with this compound to the vessel.
-
Slowly add the desired solvent to the vessel, ensuring the powder is wetted without splashing.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Experimental Procedures:
-
Conduct all subsequent experimental steps involving this compound within the designated handling area.
-
Avoid any direct contact with the compound or its solutions.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous chemical waste.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Sealed, leak-proof container compatible with chemical waste. | "Hazardous Waste", "this compound", Date, and appropriate hazard symbols. | Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips. |
| Liquid Waste | Sealed, leak-proof container compatible with the solvent used. | "Hazardous Waste", "this compound in [Solvent Name]", Date, and appropriate hazard symbols. | Collect all solutions containing this compound. Do not mix with other waste streams. |
| Empty Containers | Original container or a designated hazardous waste container. | "Hazardous Waste", "Empty Container - formerly held this compound", Date. | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label. |
Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Collection: Use designated and clearly labeled waste containers.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. Do not dispose of this compound down the drain or in regular trash.
Adenosine A3 Receptor Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the adenosine A3 receptor (A3R). Understanding the downstream signaling cascade is crucial for interpreting experimental results. The A3R is a G-protein coupled receptor (GPCR) that primarily couples to Gi proteins.
Adenosine A3 Receptor (A3R) Signaling
Caption: Simplified signaling pathway of the Adenosine A3 Receptor activated by this compound.
Activation of the A3R by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3][4] Additionally, A3R activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3] These signaling events culminate in various cellular responses.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
